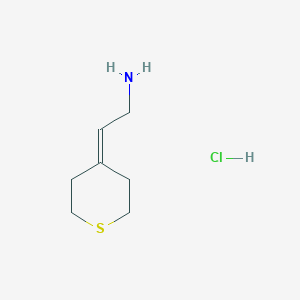
2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13NS·HCl It is a derivative of thiopyran, a sulfur-containing heterocyclic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride typically involves the reaction of tetrahydro-4H-thiopyran-4-one with ethylamine under acidic conditions to form the desired product. The reaction is carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticonvulsant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfur atom in the thiopyran ring may play a crucial role in its biological activity by forming interactions with proteins and enzymes .
相似化合物的比较
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A precursor in the synthesis of 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride.
Thiazoles and Selenazoles: Compounds with similar sulfur-containing heterocyclic structures.
Uniqueness
This compound is unique due to its specific structure, which combines a thiopyran ring with an amine group
生物活性
2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Mechanisms of Biological Activity
Research indicates that compounds containing thiopyran structures often exhibit significant biological effects, including antimicrobial, anti-inflammatory, and antitumor activities. The mechanisms through which these effects occur generally involve:
- Reactive Oxygen Species (ROS) Modulation : Many thiopyran derivatives have been shown to influence ROS levels, leading to oxidative stress in target cells, which can induce apoptosis in cancer cells or parasites .
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in metabolic pathways of pathogens, thereby disrupting their survival .
Antimicrobial Activity
Studies have demonstrated that derivatives of tetrahydrothiopyran exhibit potent antimicrobial properties against various pathogens. For instance:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Staphylococcus aureus | 32 μg/mL |
| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Escherichia coli | 64 μg/mL |
These results indicate moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Antiparasitic Activity
The compound's efficacy against parasitic diseases has also been explored. Research has shown that similar thiopyran derivatives can effectively target Leishmania and Plasmodium species:
| Compound | Parasite | EC50 (μM) | Activity Level |
|---|---|---|---|
| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Leishmania donovani | <10 μM | High |
| 2-(Tetrahydro-4H-thiopyran-4-ylidene)ethan-1-amine | Plasmodium falciparum | 15 μM | Moderate |
These findings point towards the potential use of this compound in developing new treatments for tropical diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of thiopyran derivatives:
-
Case Study on Antileishmanial Activity :
A study evaluated the activity of various tetrahydrothiopyran derivatives against Leishmania. The results indicated that compounds with specific structural modifications exhibited enhanced activity, with some achieving an EC50 value below 10 μM, indicating strong efficacy against the parasite . -
Study on Antimicrobial Properties :
A series of synthesized tetrahydrothiopyran compounds were tested against respiratory pathogens. The results showed significant activity against Haemophilus influenzae, with MIC values comparable to established antibiotics .
属性
IUPAC Name |
2-(thian-4-ylidene)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c8-4-1-7-2-5-9-6-3-7;/h1H,2-6,8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBGFUDAKYSJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1=CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














